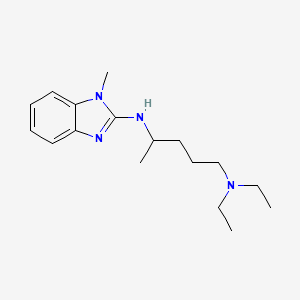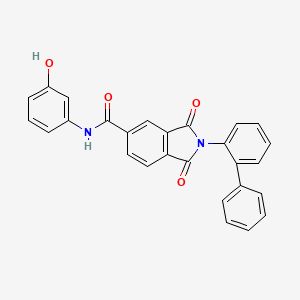
2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide
Overview
Description
2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide, also known as MMPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MMPI belongs to the class of molecules known as nicotinamide analogs, which have been found to exhibit anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide involves the inhibition of MMPs, which are responsible for the degradation of extracellular matrix components. MMPs play a crucial role in cancer progression, as they facilitate the invasion and metastasis of cancer cells. 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide inhibits the activity of MMPs by binding to their active sites, preventing them from breaking down extracellular matrix components. Additionally, 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been found to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been found to exhibit anti-cancer properties in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to inhibit tumor growth and metastasis, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has also been found to exhibit anti-inflammatory properties, which may contribute to its potential applications in other diseases, such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide in lab experiments is its specificity towards MMPs, which allows for targeted inhibition of these enzymes. Additionally, 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation of using 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide in lab experiments is its low solubility in aqueous solutions, which may affect its efficacy and bioavailability.
Future Directions
There are several future directions for 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide research. One direction is the development of more potent and selective MMP inhibitors based on the structure of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide. Another direction is the investigation of the potential applications of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide in other diseases, such as arthritis. Additionally, the combination of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide with other anti-cancer agents may enhance its anti-cancer properties and improve its efficacy. Finally, the development of more efficient synthesis methods for 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide may facilitate its use in clinical trials and ultimately, its commercialization as a cancer treatment.
Scientific Research Applications
2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit anti-cancer properties by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. MMPs play a crucial role in tumor invasion and metastasis, and their inhibition can prevent cancer progression. 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has also been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer properties.
properties
IUPAC Name |
2-methoxy-N-(1-phenylpropan-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(10-13-6-4-3-5-7-13)18-16(19)14-8-9-17-15(11-14)20-2/h3-9,11-12H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJRRIJQLGVICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874658.png)
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874660.png)
![7-(cyclopropylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3874663.png)
![N'-(1-methyl-2-phenylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3874665.png)
![3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B3874668.png)

![pentyl [4-(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]acetate](/img/structure/B3874682.png)

![4-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]morpholine](/img/structure/B3874690.png)
![10-iodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B3874692.png)


![2-(2-chloro-5-nitrobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3874746.png)
![2-imino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B3874757.png)